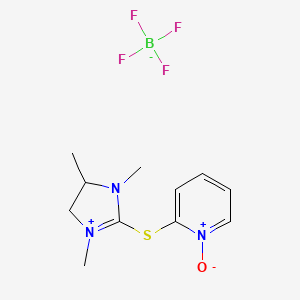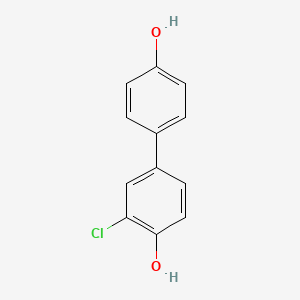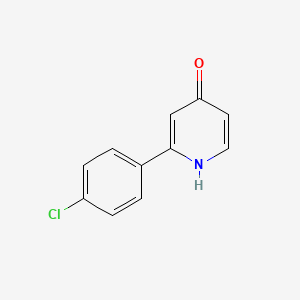
Dicesium;dioxido(oxo)titanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dicesium;dioxido(oxo)titanium is a compound that belongs to the family of titanium-oxo clusters. These clusters are known for their intriguing molecular structures and functional properties. The compound consists of titanium, oxygen, and cesium atoms, forming a unique structure that has garnered interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of dicesium;dioxido(oxo)titanium typically involves the reaction of titanium alkoxides with cesium salts under controlled conditions. One common method is the sol-gel process, where titanium alkoxides are hydrolyzed and condensed in the presence of cesium salts to form the desired compound. The reaction conditions, such as temperature, pH, and solvent, play a crucial role in determining the final product’s structure and properties .
Industrial Production Methods: Industrial production of this compound can be achieved through chemical vapor deposition (CVD) or hydrothermal methods. These methods allow for the large-scale production of the compound with high purity and consistency. The choice of method depends on the desired application and the specific requirements of the end product .
Análisis De Reacciones Químicas
Types of Reactions: Dicesium;dioxido(oxo)titanium undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the compound’s unique structure and the presence of cesium and titanium atoms.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like halides. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce titanium dioxide, while reduction reactions may yield lower-valent titanium compounds .
Aplicaciones Científicas De Investigación
Dicesium;dioxido(oxo)titanium has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a catalyst in various reactions, including photocatalysis and redox reactions. In biology, the compound’s biocompatibility makes it suitable for use in biomedical applications, such as drug delivery and imaging. In medicine, this compound is explored for its potential in cancer treatment and other therapeutic applications. In industry, the compound is used in the production of advanced materials, such as coatings and nanocomposites .
Mecanismo De Acción
The mechanism of action of dicesium;dioxido(oxo)titanium involves its ability to undergo photoactivation and redox reactions. Upon exposure to UV light, the compound can generate reactive oxygen species, which can interact with various molecular targets and pathways. This photoactivation process is crucial for its applications in photocatalysis and biomedical fields .
Comparación Con Compuestos Similares
Dicesium;dioxido(oxo)titanium can be compared with other titanium-oxo clusters, such as those doped with transition metals like cobalt and chromium. These similar compounds exhibit diverse structures and tunable photochemical properties.
List of Similar Compounds:- Titanium-oxo clusters doped with cobalt
- Titanium-oxo clusters doped with chromium
- Oxime-based titanium-oxo clusters
- Heterometallic calcium-titanium oxo clusters
Propiedades
IUPAC Name |
dicesium;dioxido(oxo)titanium |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Cs.3O.Ti/q2*+1;;2*-1; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQIPNNKRGFPONZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Ti](=O)[O-].[Cs+].[Cs+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cs2O3Ti |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.676 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[3,3'-Bipyridin]-5-ylboronic acid](/img/structure/B6327729.png)
![tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydropyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B6327730.png)








